molecular formula C17H22N2O3 B3004341 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1421515-05-0

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Katalognummer B3004341
CAS-Nummer: 1421515-05-0
Molekulargewicht: 302.374
InChI-Schlüssel: DWANSIOHSGWLFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound is a potent and selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids such as THC.

Wirkmechanismus

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide acts as a competitive antagonist of the CB1 receptor, which means that it binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide inhibits the effects of cannabinoids on the central nervous system, including the psychoactive effects of THC. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has also been shown to inhibit the activity of the CB2 receptor, although with much lower potency than the CB1 receptor.
Biochemical and Physiological Effects:
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have several biochemical and physiological effects in various animal models and cell culture systems. For example, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to reduce food intake and body weight in obese mice, suggesting a potential role in the treatment of obesity. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has several advantages as a tool compound for scientific research. It is a highly selective and potent antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system in vitro and in vivo. Additionally, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models and potentially in humans.
However, there are also several limitations to the use of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in scientific research. One limitation is that it is a synthetic compound and may not fully mimic the effects of endogenous cannabinoids. Additionally, the effects of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide may vary depending on the species, strain, and age of the animal model used. Finally, the use of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in humans is currently limited due to regulatory restrictions and safety concerns.

Zukünftige Richtungen

There are several future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide and the endocannabinoid system. One direction is to further explore the potential therapeutic applications of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in various diseases, including obesity, diabetes, and neurological disorders. Another direction is to investigate the role of the endocannabinoid system in cancer and the potential use of CB1 receptor antagonists such as N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide in cancer therapy. Finally, there is a need for the development of more selective and potent CB1 receptor antagonists for use in scientific research and potentially in clinical practice.

Synthesemethoden

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves several steps, including the reaction of 1-methylindole-3-acetic acid with cyclopentanone in the presence of a Lewis acid catalyst to form a cyclopentylidene intermediate. This intermediate is then reduced with sodium borohydride to form the cyclopentanol derivative, which is subsequently protected with a tert-butyldimethylsilyl group. The protected cyclopentanol is then reacted with 4-chloromethyl-3-methoxyphenylacetyl chloride to form the final product, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been extensively used as a tool compound in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. The endocannabinoid system is a complex signaling system that regulates a wide range of physiological functions, including pain, inflammation, appetite, mood, and memory. Dysregulation of the endocannabinoid system has been implicated in several diseases, including obesity, diabetes, and neurological disorders.

Eigenschaften

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-19-9-11(14-4-2-3-5-15(14)19)7-17(22)18-13-6-12(10-20)16(21)8-13/h2-5,9,12-13,16,20-21H,6-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWANSIOHSGWLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.